molecular formula C10H13N5O5 B12387478 1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

Cat. No.: B12387478
M. Wt: 283.24 g/mol
InChI Key: DVRKESVZZVYJRB-AOXOCZDOSA-N
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Description

1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an azido group, a hydroxymethyl group, and a pyrimidine ring. Its chemical properties make it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the oxolan ring: This can be achieved through cyclization reactions involving appropriate diols and aldehydes under acidic or basic conditions.

    Introduction of the azido group: This step often involves the substitution of a halogenated intermediate with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF).

    Formation of the pyrimidine ring: This can be accomplished through condensation reactions involving urea and β-dicarbonyl compounds under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions with halogenating agents like thionyl chloride (SOCl₂) to form corresponding halides.

Common Reagents and Conditions

    Oxidation: KMnO₄ in aqueous solution under acidic conditions.

    Reduction: H₂ gas with Pd/C catalyst under atmospheric pressure.

    Substitution: SOCl₂ in anhydrous conditions.

Major Products

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of pharmaceuticals and as an intermediate in the production of fine chemicals.

Mechanism of Action

The mechanism of action of 1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with nucleic acids and proteins, potentially inhibiting their function.

    Pathways Involved: It may interfere with DNA replication and transcription processes, leading to the inhibition of cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
  • 4-Amino-1-[(2R,3S,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one S-oxide

Uniqueness

1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione is unique due to the presence of the azido group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may lack the azido functionality.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H13N5O5

Molecular Weight

283.24 g/mol

IUPAC Name

1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C10H13N5O5/c1-4-2-15(10(19)12-8(4)18)9-7(17)6(13-14-11)5(3-16)20-9/h2,5-7,9,16-17H,3H2,1H3,(H,12,18,19)/t5-,6?,7+,9-/m1/s1

InChI Key

DVRKESVZZVYJRB-AOXOCZDOSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@H](C([C@H](O2)CO)N=[N+]=[N-])O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)N=[N+]=[N-])O

Origin of Product

United States

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